molecular formula C4H3F5 B14747309 1,1,3,3,3-Pentafluoro-2-methylprop-1-ene CAS No. 2253-00-1

1,1,3,3,3-Pentafluoro-2-methylprop-1-ene

Cat. No.: B14747309
CAS No.: 2253-00-1
M. Wt: 146.06 g/mol
InChI Key: WEYCUBLCUXRXRQ-UHFFFAOYSA-N
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Description

1,1,3,3,3-Pentafluoro-2-methylprop-1-ene is a fluorinated organic compound with the molecular formula C4H3F5. It is a colorless gas that is used in various industrial applications due to its unique chemical properties. The compound is known for its high reactivity and stability, making it a valuable intermediate in the synthesis of other fluorinated compounds.

Preparation Methods

The synthesis of 1,1,3,3,3-Pentafluoro-2-methylprop-1-ene typically involves the fluorination of 2-methylpropene. One common method is the reaction of 2-methylpropene with elemental fluorine in the presence of a catalyst such as cobalt trifluoride. The reaction is highly exothermic and requires careful control of temperature and pressure to ensure safety and maximize yield.

Industrial production of this compound often involves large-scale fluorination processes using specialized equipment to handle the reactive fluorine gas. The reaction conditions typically include temperatures ranging from -20°C to 0°C and pressures of 1-2 atmospheres. The product is then purified through distillation to remove any unreacted starting materials and by-products.

Chemical Reactions Analysis

1,1,3,3,3-Pentafluoro-2-methylprop-1-ene undergoes a variety of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or ozone, leading to the formation of fluorinated carboxylic acids or ketones.

    Reduction: Reduction of the compound can be achieved using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of partially or fully hydrogenated fluorinated hydrocarbons.

    Substitution: The compound can undergo nucleophilic substitution reactions with reagents such as sodium methoxide or potassium tert-butoxide, leading to the formation of various fluorinated ethers or alcohols.

Common reagents and conditions used in these reactions include organic solvents such as dichloromethane or tetrahydrofuran, temperatures ranging from -78°C to room temperature, and reaction times varying from a few minutes to several hours. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1,1,3,3,3-Pentafluoro-2-methylprop-1-ene has a wide range of applications in scientific research, including:

    Chemistry: The compound is used as a building block in the synthesis of various fluorinated organic compounds, which are valuable in the development of pharmaceuticals, agrochemicals, and materials science.

    Biology: Fluorinated compounds derived from this compound are used as probes in biological studies to investigate enzyme mechanisms and protein-ligand interactions.

    Medicine: The compound is used in the development of fluorinated drugs, which often exhibit improved metabolic stability and bioavailability compared to their non-fluorinated counterparts.

    Industry: this compound is used in the production of specialty polymers and surfactants, which have applications in coatings, adhesives, and lubricants.

Mechanism of Action

The mechanism by which 1,1,3,3,3-Pentafluoro-2-methylprop-1-ene exerts its effects is primarily through its reactivity with nucleophiles. The compound’s fluorine atoms create a highly electron-deficient carbon center, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical transformations, where the compound acts as an electrophile in substitution and addition reactions.

Molecular targets and pathways involved in the compound’s action include interactions with nucleophilic sites on enzymes, proteins, and other biological molecules. These interactions can lead to the formation of covalent bonds, altering the structure and function of the target molecules.

Comparison with Similar Compounds

1,1,3,3,3-Pentafluoro-2-methylprop-1-ene can be compared with other fluorinated alkenes, such as:

    1,1,1,3,3,3-Hexafluoropropene: This compound has six fluorine atoms and is used in the synthesis of fluorinated polymers and surfactants. It is less reactive than this compound due to the higher degree of fluorination.

    1,1,3,3,3-Pentafluoro-2-(trifluoromethyl)-1-propene: This compound has an additional trifluoromethyl group, making it more sterically hindered and less reactive in nucleophilic substitution reactions.

    Perfluoroisobutylene: This compound is a highly toxic fluorinated alkene used in the production of fluoropolymers. It is more reactive than this compound due to the presence of multiple electron-withdrawing fluorine atoms.

The uniqueness of this compound lies in its balance of reactivity and stability, making it a versatile intermediate in the synthesis of various fluorinated compounds.

Properties

CAS No.

2253-00-1

Molecular Formula

C4H3F5

Molecular Weight

146.06 g/mol

IUPAC Name

1,1,3,3,3-pentafluoro-2-methylprop-1-ene

InChI

InChI=1S/C4H3F5/c1-2(3(5)6)4(7,8)9/h1H3

InChI Key

WEYCUBLCUXRXRQ-UHFFFAOYSA-N

Canonical SMILES

CC(=C(F)F)C(F)(F)F

Origin of Product

United States

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